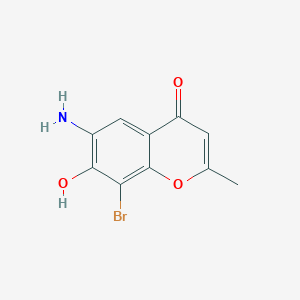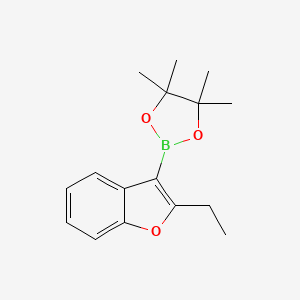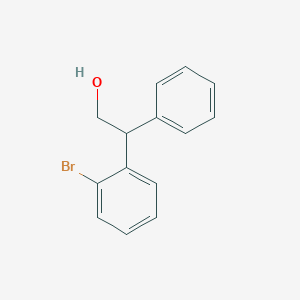
4-(1-Naphthylsulfanyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalen-1-ylthio)benzoic acid is an organic compound with the molecular formula C17H12O2S It is characterized by the presence of a naphthalene ring attached to a benzoic acid moiety through a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-ylthio)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1-naphthalenethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 4-(Naphthalen-1-ylthio)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Naphthalen-1-ylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the carboxylic acid group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-(Naphthalen-1-ylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Naphthalen-1-ylthio)benzoic acid depends on its interaction with molecular targets. The sulfur atom can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the aromatic rings can participate in π-π stacking interactions, which are important in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzoic acid: Similar in structure but contains an iodine atom instead of a naphthalene ring.
4-Methylbenzoic acid: Contains a methyl group instead of a naphthalene ring.
4-Chlorobenzoic acid: Contains a chlorine atom instead of a naphthalene ring.
Uniqueness
4-(Naphthalen-1-ylthio)benzoic acid is unique due to the presence of both a naphthalene ring and a sulfur atom, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with other molecules or materials.
Propriétés
Numéro CAS |
139564-32-2 |
|---|---|
Formule moléculaire |
C17H12O2S |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
4-naphthalen-1-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C17H12O2S/c18-17(19)13-8-10-14(11-9-13)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,18,19) |
Clé InChI |
ZUGVWTJBWHIUJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2SC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B11845990.png)
![{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11846008.png)



![ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11846038.png)





![5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11846076.png)
